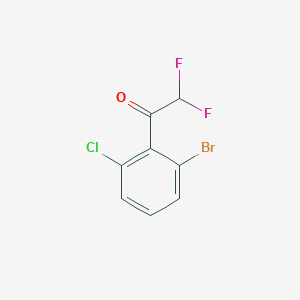
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-6-chlorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 1-(2-bromo-6-chlorophenyl)-2,2-difluoroethan-1-one may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-bromo-6-chlorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-6-chlorophenyl)indolin-2-one
- 2-Bromo-6-chlorophenol
- 1-(2-Bromo-6-chlorophenyl)prop-2-en-1-ol
Uniqueness
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with two fluorine atoms on the ethanone moiety. This combination of halogens and fluorine imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H4BrClF2O |
|---|---|
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
1-(2-bromo-6-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
Clave InChI |
SPQKSVPOARFDDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C(=O)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








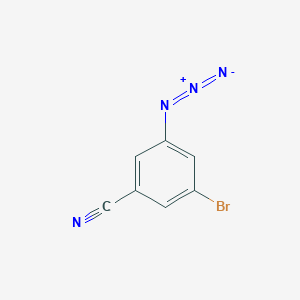
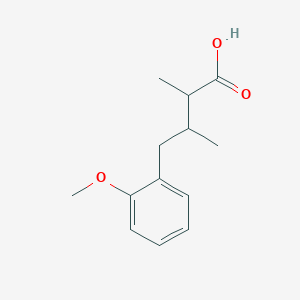

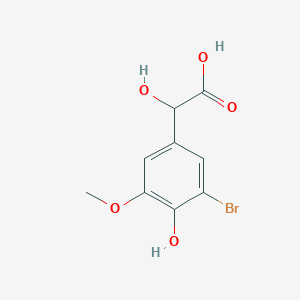
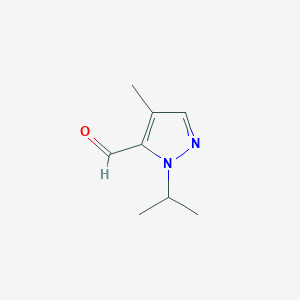
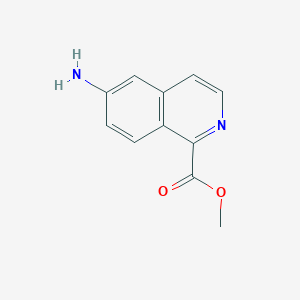
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
